(4-Cyclopropyl-thiazol-2-ylmethoxy)-acetic acid
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Overview
Description
2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 2-aminothiazole with cyclopropylcarboxaldehyde, followed by the reaction with methoxyacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazoles .
Scientific Research Applications
2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-((4-Cyclopropylthiazol-2-yl)methoxy)acetic acid is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and stability. The methoxyacetic acid moiety also contributes to its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11NO3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
2-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]acetic acid |
InChI |
InChI=1S/C9H11NO3S/c11-9(12)4-13-3-8-10-7(5-14-8)6-1-2-6/h5-6H,1-4H2,(H,11,12) |
InChI Key |
BLVQMOAASAWGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)COCC(=O)O |
Origin of Product |
United States |
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